dl-Alanyl-l-alanine

Description

Dipeptides as Fundamental Building Blocks in Biochemical Systems

Dipeptides, the simplest form of peptides, are organic compounds composed of two amino acids joined by a single peptide bond. numberanalytics.com This bond is formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another, a fundamental process in protein synthesis. numberanalytics.com While they serve as the basic structural units for proteins, dipeptides also exhibit a range of independent biological activities. numberanalytics.comnih.gov They are involved in various physiological processes, including neurotransmission, antioxidant activity, and cell signaling. numberanalytics.com The diverse functions of dipeptides extend to their role as intermediates in protein digestion and absorption, where they are taken up by specific transporter proteins. bachem.com Furthermore, their simple structure and potential for biological activity make them attractive candidates in drug development and for creating self-assembling nanomaterials like hydrogels and nanotubes. bachem.comdergipark.org.tr

The Unique Stereochemical Considerations of dl-Alanyl-l-alanine

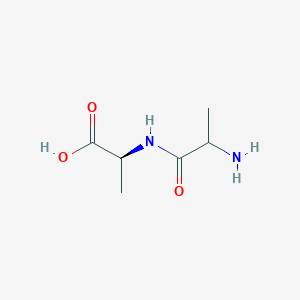

The compound this compound is a dipeptide composed of two alanine (B10760859) amino acid residues. Its name specifies a mixture of two stereoisomers: D-Alanyl-L-alanine and L-Alanyl-L-alanine (B112206). Alanine, like most amino acids (with the exception of glycine), is chiral, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: D-alanine and L-alanine. wikipedia.orgnih.gov The designation "dl" in this compound indicates a racemic mixture at the N-terminal alanine position, containing both the D and L configurations, while the C-terminal alanine is specified as the L-isomer. nih.gov

This mixed chirality is a key feature of this compound, as the stereochemistry of amino acids is critical to the structure and function of peptides and proteins. numberanalytics.com In most biological systems, proteins are constructed almost exclusively from L-amino acids. wikipedia.org The presence of a D-amino acid at the N-terminus of D-Alanyl-L-alanine is therefore a notable exception and has significant implications for its biological roles and metabolic stability. For instance, D-amino acid-containing peptides can be resistant to degradation by proteases that are specific for L-amino acid linkages. The specific arrangement of D and L forms influences the three-dimensional conformation of the dipeptide, which in turn dictates its interactions with other molecules, such as enzyme active sites or receptors. numberanalytics.com

Historical Context of Alanine Dipeptide Research in Chemical Biology

The study of peptides dates back to the early 20th century with the pioneering work of scientists like Emil Fischer, who made significant contributions to understanding the structure of proteins, including the synthesis of dipeptides. numberanalytics.com Research into dipeptides has been instrumental in elucidating the fundamental principles of protein structure and function. novapublishers.com The field of chemical biology, which emerged to bridge the gap between chemistry and biology, has utilized dipeptides like those of alanine as model systems to study complex biological processes. caltech.edu

Alanine dipeptides, due to their simplicity, have been central to both experimental and computational studies of peptide conformation and dynamics. For example, L-Alanyl-L-alanine is often used as a model dipeptide in physicochemical studies to understand how factors like pH affect its conformation. chemicalbook.comebi.ac.uk Investigations into the various stereoisomers of alanyl-alanine have provided insights into the role of chirality in biological recognition and catalysis. Studies on the adsorption of alanyl-alanine enantiomers onto clay minerals have even been used to explore theories about the origin of homochirality in life. geoscienceworld.org

Current Research Landscape and Outstanding Academic Questions for this compound

Current research continues to explore the multifaceted roles of dipeptides. Scientists are investigating proteinogenic dipeptides as a class of small-molecule regulators that can influence plant growth and stress tolerance. nih.gov The metabolism, transport, and specific functions of these dipeptides are active areas of study. nih.gov

For this compound specifically, research interest lies in its potential applications stemming from its unique stereochemistry. While the L-L isomer is a standard component of protein degradation, the D-L isomer is of particular interest in the context of bacterial cell wall biosynthesis. smolecule.com The presence of D-alanine is a hallmark of peptidoglycan, a critical structural component of bacterial cell walls. wikipedia.org Enzymes such as D-alanine-D-alanine ligases are crucial for incorporating D-alanine into peptidoglycan precursors. smolecule.com Understanding the synthesis and incorporation of D-alanine-containing dipeptides is therefore vital for the development of new antimicrobial agents.

Outstanding academic questions regarding this compound include:

Further research into the fundamental properties and interactions of this compound will undoubtedly continue to provide valuable insights into the broader fields of chemical biology and biochemistry.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 59247-16-4 chemsrc.comguidechem.comchemicalbook.com |

| Molecular Formula | C6H12N2O3 nih.govchemsrc.com |

| Molecular Weight | 160.17 g/mol nih.gov |

| IUPAC Name | (2S)-2-(2-aminopropanoylamino)propanoic acid chemsrc.com |

| Synonyms | H-DL-Ala-Ala-OH, this compound chemsrc.com |

| Physical Description | White crystalline powder chemicalbook.com |

| Solubility | Soluble in DMSO, with near transparency in water smolecule.comchemsrc.com |

| Boiling Point | 402.648 °C at 760 mmHg chemsrc.com |

| Flash Point | 197.315 °C chemsrc.com |

| Density | 1.208 g/cm³ chemsrc.com |

Synthesis of this compound

The synthesis of this compound can be approached through several methods, broadly categorized as chemical and enzymatic synthesis.

Chemical Synthesis: Chemical methods for peptide synthesis can be performed in solution or on a solid phase. numberanalytics.com A common strategy involves the coupling of protected amino acid derivatives. For the synthesis of this compound, this would involve reacting a racemic mixture of protected D- and L-alanine (dl-alanine) with a protected L-alanine. The protecting groups are then removed to yield the final dipeptide.

A more direct, though less controlled, method involves the reaction of halopropionic acids with ammonia (B1221849). For instance, D,L-chloropropionic acid can be converted to D,L-alanine by reacting it with an excess of ammonia in water. google.com To synthesize the dipeptide, a derivative of one alanine molecule would be activated and then reacted with the other.

Enzymatic Synthesis: Enzymatic methods offer high specificity and mild reaction conditions. numberanalytics.com An L-amino acid ligase (Lal) from Bacillus subtilis has been identified that can catalyze the synthesis of various dipeptides from unprotected amino acids in an ATP-dependent manner. nih.gov This enzyme has been shown to synthesize alanyl-alanine. nih.gov To produce this compound specifically, a process would need to be designed that utilizes both D- and L-alanine as substrates for an appropriate ligase. Alanine racemase is an enzyme that can interconvert L-alanine and D-alanine, and could potentially be used in a coupled reaction to provide the D-alanine precursor. smolecule.com

Spectroscopic Data of this compound

Spectroscopic techniques are essential for the structural elucidation and characterization of dipeptides.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659845 | |

| Record name | Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59247-16-4 | |

| Record name | Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Probing of Dl Alanyl L Alanine Conformation and Solution Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

NMR spectroscopy is a cornerstone technique for investigating the three-dimensional structure and dynamics of molecules in solution. By analyzing various NMR parameters, researchers can gain detailed insights into the conformational preferences of dl-Alanyl-l-alanine.

Determination of Conformational Behavior Across Varying pH Environments

The conformational landscape of this compound is significantly influenced by the pH of the aqueous solution, which dictates the charge state of the N- and C-termini. The molecule exists in cationic (AA+), zwitterionic (AAZW), and anionic (AA-) forms in acidic, neutral, and basic environments, respectively. cas.cznih.gov

Studies combining NMR spectroscopy with ab initio computations have revealed that the main-chain peptide conformations of the cationic and zwitterionic forms are largely similar. cas.cznih.gov However, the anionic form exhibits a more complex conformational equilibrium, adopting at least two distinct, approximately equally populated conformers in solution. cas.cznih.gov This difference in the anion is attributed to the rotation of the NH2 group and changes in the backbone ψ-angle. nih.govacs.org While higher-energy conformers may exist for all charge states, their low populations and short lifetimes often preclude direct detection by NMR. cas.cznih.gov These findings are consistent with results from other techniques like electronic circular dichroism (ECD). nih.govacs.org

Analysis of Chemical Shifts and Indirect Spin-Spin Coupling Constants

A detailed analysis of NMR chemical shifts and indirect spin-spin coupling constants provides a quantitative measure of molecular geometry and conformational dynamics. For the zwitterionic form of l-Alanyl-l-alanine (B112206), a complete set of these parameters has been obtained with the aid of 15N and 13C isotopic labeling. nih.govacs.org

Comparison of experimental NMR data with values calculated using Density Functional Theory (DFT) allows for a refined understanding of the dipeptide's structure. cas.cznih.govacs.org The results for the zwitterion consistently point to the presence of a single dominant conformation in aqueous solution, with main-chain torsion angles (ψ ≈ 147°, φ ≈ -153°) that are in close agreement with those determined by X-ray crystallography. nih.govacs.org While thermal fluctuations allow these angles to vary by about 10 degrees, these variations result in only minor changes to the NMR parameters. nih.gov

The main-chain heavy atom chemical shifts and the spin-spin coupling constants, especially those involving the α-carbon and its attached hydrogen, have been identified as particularly sensitive and useful probes for predicting peptide structure. cas.cznih.govacs.org

NMR Crystallography of Alanine (B10760859) Dipeptides

NMR crystallography combines solid-state NMR (ssNMR) spectroscopy with computational methods to provide high-resolution structural information on crystalline materials. This approach is valuable for comparing the conformational differences between the solid and solvated states.

Studies on model dipeptides like l-alanyl-l-alanine have utilized 13C and 15N magic angle spinning (MAS) NMR to probe the crystalline state. nih.gov By correlating the ssNMR chemical shifts with hydrogen-bonding patterns derived from published crystal structures, researchers can understand the environmental contributions to the observed shifts. nih.gov Comparing these solid-state data with solution-state NMR and quantum chemical calculations allows for the attribution of chemical shift differences to specific changes in conformation and hydrogen bonding that occur upon solvation. nih.gov For instance, changes in 13C chemical shifts of carbonyl carbons in the alanine dipeptide when moving from a solvated to a lyophilized state indicate preferential solvation at different sites, which can suggest alterations in the secondary structure. researchgate.net

Raman and Raman Optical Activity (ROA) Spectroscopy for Structural Insights

Raman and its chiral counterpart, Raman Optical Activity (ROA), are powerful vibrational spectroscopic techniques for probing molecular structure and conformation, particularly in aqueous solutions.

Investigating Hydration and Charge Effects on Conformational Changes

Raman and ROA spectra are highly sensitive to the subtle conformational changes in l-alanyl-l-alanine induced by hydration and variations in charge state (pH). nih.govacs.orgcas.cz Experimental spectra, when analyzed with the aid of density functional computations, reveal distinct spectral variations between the zwitterionic, anionic, and cationic forms. nih.govacs.orgcas.cz

These spectral differences indicate distinct conformational behaviors. The cation undergoes only minor changes to its backbone conformation. nih.govacs.org In contrast, the anion shows evidence of multiple conformers, primarily differing in the rotation of the terminal amino (NH2) group and the backbone ψ-angle. nih.govacs.org While solvent modeling can qualitatively account for the broadening of Raman spectral lines, it is the ROA spectra that are particularly sensitive to the fine details of molecular structure, confirming its significant potential for detailed conformational analysis in solution. nih.govcas.cz

Vibrational Mode Assignment and Isotopic Labeling Verification

Accurate assignment of vibrational modes is crucial for interpreting Raman and ROA spectra in terms of specific molecular motions and conformations. The synthesis and analysis of isotopically labeled analogues, such as those containing 15N and 13C, are instrumental in this process. nih.govacs.orgcas.cz

By comparing the spectra of the unlabeled and labeled dipeptide, researchers can confidently assign vibrational bands to specific functional groups and motions within the molecule. The calculated frequency shifts for the isotopically labeled molecule show good agreement with experimental results, validating the computational models used. nih.govcas.cz This robust assignment allows for the scaling of computed vibrational frequencies, leading to the extraction of more precise structural information from the spectral intensities. acs.orgcas.cz

Circular Dichroism (CD) Spectroscopy in Diastereomeric Differentiation

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for stereochemical analysis, as it is exceptionally sensitive to the chiral nature of molecules. This technique measures the differential absorption of left and right circularly polarized light, a phenomenon exhibited exclusively by chiral molecules. Consequently, CD spectroscopy is an effective tool for differentiating between diastereomers, which are stereoisomers that are not mirror images of each other. unict.it The distinct three-dimensional arrangement of atoms in diastereomers results in unique CD spectra, allowing for their identification and characterization.

For a dipeptide like alanyl-alanine, four diastereomers exist: L-Alanyl-L-alanine, D-Alanyl-D-alanine, L-Alanyl-D-alanine, and D-Alanyl-L-alanine. The L-L and D-D forms are enantiomers of each other, and as such, their CD spectra are expected to be mirror images. The L-D and D-L forms are also an enantiomeric pair. However, the L-L and L-D forms are diastereomers, and their CD spectra will be distinctly different, not mirror images.

The CD spectrum of a peptide is influenced by the chirality of its constituent amino acids and the conformation of the peptide backbone. The chromophore in the case of alanyl-alanine is the peptide bond. The electronic transitions within this bond are influenced by the spatial arrangement of the adjacent chiral alpha-carbons. For instance, studies on the amino acid alanine have shown that the L-enantiomer exhibits characteristic positive and negative CD bands (e.g., a positive band around 205 nm and a negative band around 236 nm in the gas phase), while the D-enantiomer shows the exact opposite, a mirror-image spectrum. nih.gov

When two amino acids are linked, as in this compound (a mixture of D-Alanyl-L-alanine and L-Alanyl-L-alanine), the resulting CD spectrum is a composite signal. The L-Alanyl-L-alanine component will have its own characteristic spectrum, while the D-Alanyl-L-alanine diastereomer will have a completely different and non-mirrored spectral signature. This principle allows CD spectroscopy to be used not only to confirm the presence of different diastereomers but also to investigate the conformational preferences of each in solution. clockss.orgbac-lac.gc.ca While the individual CD spectra for each alanyl-alanine diastereomer are not detailed in the provided search results, the fundamental principle of diastereomeric differentiation by CD spectroscopy is well-established. unict.it

Table 1: Illustrative CD Spectral Properties for Alanine and its Dipeptides This interactive table illustrates the expected relationships between the CD spectra of alanine enantiomers and alanyl-alanine diastereomers based on fundamental principles of chiroptical spectroscopy.

| Compound | Stereochemistry | Expected CD Spectrum Relationship |

| L-Alanine | Enantiomer | Exhibits a characteristic spectrum (e.g., positive and negative bands at specific wavelengths). nih.gov |

| D-Alanine | Enantiomer | Spectrum is a mirror image of L-Alanine's spectrum. nih.gov |

| L-Alanyl-L-alanine | Diastereomer | Unique spectrum, different from L-Alanyl-D-alanine. |

| D-Alanyl-D-alanine | Enantiomer | Spectrum is a mirror image of L-Alanyl-L-alanine's spectrum. |

| L-Alanyl-D-alanine | Diastereomer | Unique spectrum, different from L-Alanyl-L-alanine. |

| D-Alanyl-L-alanine | Enantiomer | Spectrum is a mirror image of L-Alanyl-D-alanine's spectrum. |

Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in various physical states. The method is based on the absorption of infrared radiation by molecular vibrations. For peptides like this compound, the most informative spectral regions are the Amide bands, which arise from vibrations of the peptide backbone.

The Amide I band, appearing in the 1600–1700 cm⁻¹ region, is particularly sensitive to the peptide's secondary structure. nih.gov This band is primarily due to the C=O stretching vibration of the peptide carbonyl groups. spectroscopyonline.com The precise frequency of the Amide I band is determined by the hydrogen-bonding patterns and the coupling between transition dipoles along the peptide backbone, which are hallmarks of different secondary structures. thermofisher.com

Deconvolution of the Amide I band allows for the quantitative estimation of different structural elements:

β-Sheets: Typically associated with strong bands in the 1620–1640 cm⁻¹ range.

α-Helices: Generally produce a characteristic band between approximately 1650 and 1658 cm⁻¹.

Turns and Bends: Often absorb around 1665 cm⁻¹ and in the 1680-1695 cm⁻¹ range. nih.gov

Unordered or Random Coil: Usually associated with a band between 1640 and 1648 cm⁻¹.

Studies on L-alanyl-L-alanine have shown that its vibrational spectrum is sensitive to its environment and conformation. For example, when complexed with a dinuclear nickel(II) complex, the amide I stretch of L-alanyl-L-alanine shifts significantly, indicating a change in the local structure and hydrogen bonding of the peptide backbone. rsc.org Analysis of the FTIR spectrum of DL-Alanyl-DL-alanine powder in a KBr wafer shows characteristic absorption peaks, though without deconvolution, these represent a composite of all conformations present in the solid state. nih.govspectrabase.com Vibrational analyses combining experimental spectra with theoretical calculations provide a detailed picture of the conformational landscape of dipeptides like L-alanyl-L-alanine in solution. researchgate.net

Table 2: General Correlation of Amide I FTIR Frequencies with Peptide Secondary Structure This interactive table provides a general guide to the assignment of absorbances in the Amide I region of an FTIR spectrum to specific secondary structural elements in peptides.

| Frequency Range (cm⁻¹) | Associated Secondary Structure |

| 1620 - 1640 | β-Sheet |

| 1640 - 1648 | Random Coil |

| 1650 - 1658 | α-Helix |

| 1660 - 1695 | β-Turns |

Computational Modeling and Simulation of Dl Alanyl L Alanine Systems

Molecular Dynamics (MD) Simulations of Dipeptide Conformations and Interactions

Molecular dynamics simulations offer a powerful lens through which to observe the time-evolution of dipeptide systems, revealing intricate details about their conformational preferences, interactions with surrounding molecules, and the fundamental forces driving these behaviors.

Exploration of Low-Energy Conformational Domains

MD simulations, in conjunction with energy minimization techniques, have been employed to map the potential energy surface of alanyl-alanine dipeptides and identify their most stable, low-energy conformations. For a related peptide, N-acetyl-L-prolyl-D-alanyl-L-alanine-N'-methylamide, which contains the D-Ala-L-Ala linkage, random search and energy minimization methods have generated a large number of possible conformers. tandfonline.com Analysis of these conformers with energies within a close range of the global minimum revealed that they cluster into distinct groups characterized by different hydrogen-bonding patterns, such as single and consecutive β-turns. tandfonline.com The energy barriers for interconversion between these conformational groups were found to be relatively low, suggesting a dynamic equilibrium between different structures. tandfonline.com

For the L-alanyl-L-alanine (B112206) isomer, studies have identified several major conformations, including the extended C5, polyproline II (PII), and right-handed α-helical (αR) forms. nih.gov The relative populations of these conformers are highly dependent on the surrounding environment, particularly the solvent. nih.gov While direct computational studies on dl-Alanyl-l-alanine are less common, these findings on related diastereomers provide a framework for understanding its likely conformational behavior. Theoretical studies on L-alanyl-L-alanine have successfully identified probable conformers by examining two-dimensional potential energy surfaces. cas.cz

Simulation of Cation Binding Processes and Complex Formation

The interaction of dipeptides with metal cations is crucial in many biological processes. MD simulations have been pivotal in understanding the molecular events underlying these binding phenomena. For instance, simulations of N-acetyl-L-prolyl-D-alanyl-L-alanine-N'-methylamide in the presence of Ca²⁺ ions have demonstrated the formation of a stable 2:1 peptide-to-cation sandwich complex. tandfonline.com The simulations revealed that conformers with consecutive β-turns are predisposed to initiate binding, with the peptide structure undergoing significant rearrangement to form an 8-coordinated Ca²⁺ complex. tandfonline.com

Analysis of Self-Assembly Driving Forces at the Molecular Level

The spontaneous organization of peptides into larger, ordered structures is a phenomenon of great interest in materials science and biology. MD simulations can help to dissect the driving forces behind this self-assembly. For peptides in general, hydrophobic interactions are a primary driver, promoting the packing of nonpolar side chains to minimize contact with water. researchgate.net This is complemented by the formation of hydrogen bonds between peptide backbones, which stabilizes the resulting assemblies. acs.org

In the case of ionic-complementary peptides, which contain alternating positively and negatively charged residues, electrostatic interactions also play a significant role in guiding self-assembly. researchgate.net While specific studies on the self-assembly of this compound are limited, the principles derived from other peptide systems are applicable. The interplay of hydrophobic effects, hydrogen bonding, and, depending on the pH, electrostatic interactions would govern the formation of higher-order structures.

Investigation of Solvent Effects on Dipeptide Behavior

The solvent environment has a profound impact on the conformational equilibrium of dipeptides. MD simulations have been instrumental in characterizing these solvent effects. Studies on the alanine (B10760859) dipeptide have shown that its conformational profile changes significantly in different solvents such as water, chloroform, methanol, and dimethyl sulfoxide (B87167) (DMSO). nih.gov For example, certain conformations may be stabilized by explicit interactions with solvent molecules that are not captured by simpler solvent models. upc.edu

The stability of the αR conformation in the alanine dipeptide, for instance, is thought to be almost exclusively due to solvent effects, as it is not a low-energy minimum in the gas phase. upc.edu Simulations have shown that peptide-solvent interactions can favor more "compact" conformations that minimize the overlap of hydration shells around the peptide's functional groups. duke.edu This highlights the necessity of explicitly including solvent molecules in simulations to accurately predict the conformational behavior of dipeptides like this compound in solution. upc.edu

Ab Initio Computations and Density Functional Theory (DFT) Applications

Ab initio and Density Functional Theory (DFT) methods provide a quantum mechanical framework for studying the electronic structure of molecules, offering highly accurate predictions of their geometric and spectral properties.

Prediction of Geometric and Spectral Parameters

Ab initio and DFT calculations have been widely used to predict the geometric parameters (bond lengths, bond angles, and dihedral angles) and spectral characteristics (vibrational frequencies, NMR chemical shifts) of alanyl-alanine dipeptides. cas.czacs.org These theoretical predictions can be compared with experimental data from techniques like NMR and Raman spectroscopy to validate the computational models and provide a more detailed interpretation of the experimental results. cas.czacs.orgnih.gov

For L-alanyl-L-alanine, DFT computations have been used to analyze the fine effects of hydration, charge, and conformational changes on its Raman and Raman optical activity (ROA) spectra. acs.orgnih.gov By comparing the computed spectra for different conformers with the experimental spectra, researchers can deduce the predominant conformations present in solution under various pH conditions. acs.orgnih.gov For instance, such studies have revealed that while the cationic form of L-alanyl-L-alanine undergoes only minor backbone conformational changes, the anionic form exists as a mixture of multiple conformers. acs.orgnih.gov

Below is a table summarizing computed properties for alanyl-alanine dipeptides from various computational studies.

| Property | Value | Method/Reference |

| Molecular Weight | 160.17 g/mol | Computed by PubChem nih.gov |

| IUPAC Name | 2-(2-aminopropanoylamino)propanoic acid | Computed by PubChem nih.gov |

| Cationic Form (AA+) | One major conformer | Deduced from ab initio and MD simulations cas.cz |

| Zwitterionic Form (AAZW) | One major conformer | Deduced from ab initio and MD simulations cas.cz |

| Anionic Form (AA-) | Two approximately equally populated conformers | Deduced from ab initio and MD simulations cas.cz |

| Low-Energy Conformers | C5 (extended), PII, αR | Identified in MD simulations in various solvents nih.gov |

Determination of Acidic Dissociation Constants

The acidic dissociation constants (pKa) are fundamental parameters that describe the ionization state of a molecule at different pH values. For dipeptides, there are typically two pKa values corresponding to the carboxylic acid group and the amino group. Computational methods, particularly those based on density functional theory (DFT), have been employed to predict these constants for alanyl-alanine.

One such study utilized ab initio calculations with the B3LYP functional and the 6-31+G(d) basis set, incorporating the effects of aqueous solvation through Tomasi's method. cas.cz This approach calculates the Gibbs free energy of solvation to determine the pKa values theoretically. The calculations distinguish between the deprotonation of the carboxylic acid group (pKa1) and the deprotonation of the ammonium (B1175870) group (pKa2). For L-alanyl-L-alanine, these theoretical calculations have yielded specific values that are in comparable agreement with experimental results. cas.cz

The fully protonated form of the dipeptide possesses two acidic groups: the ammonium (-NH3+) and the carboxyl (-COOH) groups. The loss of a proton from the carboxyl group is generally more probable. cas.cz Depending on the pH of the aqueous solution, the peptide can exist as a cation, a zwitterion, or an anion. cas.cz

Below is a table summarizing the computationally determined acidic dissociation constants for L-alanyl-L-alanine from a theoretical study.

| Parameter | Calculated Value | Methodology |

| pKa1 (Carboxyl Group) | 3.32 | B3LYP/6-31+G(d) with Tomasi's Method |

| pKa2 (Amino Group) | 8.15 | B3LYP/6-31+G(d) with Tomasi's Method |

| Table based on data from Kiani et al. (2014). cas.cz |

Other predictions based on different computational tools are also available, showing slight variations in the predicted pKa values. For instance, some databases list a predicted pKa of 3.16 for the most acidic proton.

Quantum Chemical Calculations for Raman Optical Activity Spectra

Raman optical activity (ROA) spectroscopy is a powerful technique for investigating the stereochemistry and conformation of chiral molecules in solution. The interpretation of complex ROA spectra heavily relies on quantum chemical calculations to simulate the spectra and assign the observed vibrational bands to specific molecular motions and conformations.

For L-alanyl-L-alanine, extensive computational studies have been performed to simulate its ROA spectra. cas.cz These simulations often employ DFT methods, such as the BPW91 functional, combined with continuum solvent models like the conductor-like screening model (COSMO) to account for the aqueous environment, as the zwitterionic form is not stable in a vacuum. acs.org

Key findings from these computational studies include:

Solvent Effects: The inclusion of a solvent model is crucial for accurately calculating the geometries, vibrational frequencies, and Raman intensities. Bulk water has been shown to increase the conformational flexibility of the dipeptide by lowering the energy differences between various conformers. cas.cz

Spectral Assignment: By comparing the calculated spectra with experimental data, researchers can assign the observed ROA bands to specific vibrational modes. This has been successfully done for many of the bands of zwitterionic L-alanyl-L-alanine.

Conformational Predominance: The simulations suggest that under experimental conditions, a nearly extended conformation of the zwitterionic form is prevalent. cas.cz

Model Refinement: Different computational models have been tested to improve the accuracy of the simulations. For example, combining vacuum-calculated polarizabilities with a COSMO force field has been shown to provide sufficient accuracy for the intensities. The use of isotopically labeled analogues (e.g., with ¹⁵N and ¹³C) in conjunction with calculations helps to verify vibrational mode assignments. cas.cz

These computational approaches have proven indispensable for extracting detailed structural information from ROA spectra, which is often not accessible through other techniques.

Conformational Analysis of Zwitterionic, Cationic, and Anionic Forms

The conformation of alanyl-alanine is highly dependent on the pH of the solution, which dictates whether the molecule exists in its zwitterionic, cationic, or anionic form. Computational modeling, often combined with experimental techniques like NMR and ROA, has been instrumental in elucidating the conformational landscapes of these different ionic species. ebi.ac.uknih.gov

Zwitterionic Form (AAZW): In a neutral pH environment, the dipeptide exists as a zwitterion (-OOC-CH(CH₃)-NH-CO-CH(CH₃)-NH₃⁺). Computational studies, including DFT calculations with a polarizable continuum model and molecular dynamics simulations, have explored its potential energy surface. acs.org Research consistently indicates the presence of a single, predominant conformation in aqueous solution. acs.org The equilibrium main chain torsion angles for this stable conformer have been calculated to be approximately ψ = 147° and φ = -153°, which is close to the conformation observed in X-ray crystallography studies. acs.org While the torsion angles can fluctuate by about 10 degrees at room temperature, this leads to only minor corrections in the averaged NMR parameters. acs.org

Cationic Form (AA+): In acidic solutions, the carboxyl group is protonated, resulting in a cationic form (HOOC-CH(CH₃)-NH-CO-CH(CH₃)-NH₃⁺). Conformational analyses based on ROA and NMR spectra, supported by ab initio calculations, suggest that the main-chain peptide conformation of the cationic form is very similar to that of the zwitterion. ebi.ac.uknih.gov Studies indicate that only minor backbone conformational changes occur upon protonation of the carboxylate group. cas.cznih.gov

Anionic Form (AA-): In basic solutions, the ammonium group is deprotonated, leading to an anionic form (-OOC-CH(CH₃)-NH-CO-CH(CH₃)-NH₂). The conformational behavior of the anion is significantly different from the other two forms. cas.czebi.ac.uknih.gov Computational and experimental results indicate that the anion is more flexible and adopts multiple conformations in solution. cas.cz Specifically, studies have shown that the anion populates at least two distinct, approximately equally populated conformers that differ in the backbone ψ-angle. ebi.ac.uknih.gov Furthermore, within these main chain conformations, rotation of the terminal NH₂ group can occur, adding to the conformational diversity. ebi.ac.uknih.gov

The following table summarizes the key conformational findings for the different ionic forms of L-alanyl-L-alanine.

| Ionic Form | Predominant Conformation(s) | Key Conformational Features | Supporting Methods |

| Zwitterionic (AAZW) | Single predominant conformer | Nearly extended backbone (ψ ≈ 147°, φ ≈ -153°). acs.org | DFT, MD, NMR, X-ray. acs.org |

| Cationic (AA+) | Single predominant conformer | Main-chain conformation is similar to the zwitterionic form; minor backbone changes. cas.cznih.gov | ROA, NMR, Ab initio calculations. cas.cznih.gov |

| Anionic (AA-) | Multiple conformers | At least two equally populated conformers differing in the ψ-angle; rotation of the NH₂ group. ebi.ac.uknih.gov | ROA, NMR, Ab initio calculations. ebi.ac.uknih.gov |

Enzymatic Recognition and Biochemical Pathways Involving Alanine Dipeptides

Substrate Specificity and Enzyme Kinetics in Dipeptide Hydrolysis

The hydrolysis of dipeptides is a fundamental biochemical reaction catalyzed by a class of enzymes known as dipeptidases. The specificity of these enzymes for their substrates is a key determinant of their biological function.

D-Alanyl-D-alanine (D-Ala-D-Ala) dipeptidases are metalloenzymes that specifically hydrolyze the peptide bond in D-Ala-D-Ala. ebi.ac.uk These enzymes exhibit a high degree of substrate specificity. For instance, the VanX D-Ala-D-Ala dipeptidase from Enterococcus faecalis shows a remarkable preference for D-Ala-D-Ala over D-alanyl-D-lactate (D-Ala-D-Lac), with a catalytic efficiency approximately 250-fold higher for the dipeptide. ebi.ac.uk This specificity is crucial for its role in vancomycin (B549263) resistance, as it selectively eliminates the D-Ala-D-Ala precursors that are the target of the antibiotic, while preserving the D-Ala-D-Lac depsipeptides needed for cell wall synthesis in resistant strains. ebi.ac.uknih.gov

Studies on a D-Ala-D-Ala dipeptidase from Salmonella enterica, designated PcgL, have revealed a similar, though not identical, substrate profile to the enterococcal VanX proteins. nih.gov The PcgL enzyme hydrolyzes D-Ala-D-Ala, DL-alanyl-DL-phenylalanine, and D-alanyl-glycine. However, it does not act on the tripeptide D-Ala-D-Ala-D-Ala, the dipeptide L-alanyl-L-alanine (B112206), or dipeptides with modified termini such as N-acetyl-D-Ala-D-Ala. nih.gov This indicates a strict requirement for a dipeptide with unmodified D-amino acids at both the N- and C-termini.

The substrate specificity of these enzymes is a critical factor in their physiological function. The ability to discriminate between different dipeptides and depsipeptides allows for precise regulation of the cellular pool of peptidoglycan precursors.

Table 1: Substrate Specificity of D-Alanyl-D-alanine Dipeptidases

| Enzyme | Source Organism | Hydrolyzed Substrates | Non-Hydrolyzed Substrates | Reference |

| VanX | Enterococcus faecalis | D-Ala-D-Ala | D-Ala-D-Lac | ebi.ac.uk |

| PcgL | Salmonella enterica | D-Ala-D-Ala, DL-Ala-DL-Phe, D-Ala-Gly | D-Ala-D-Ala-D-Ala, L-Ala-L-Ala, N-acetyl-D-Ala-D-Ala | nih.gov |

The cleavage of peptide bonds is a hydrolytic process that can be catalyzed by various enzymes, including peptidases and proteases. youtube.com This reaction involves the addition of a water molecule across the peptide bond, resulting in the formation of two separate amino acids. youtube.com The enzymatic mechanism often involves the activation of a water molecule by a metal cofactor or an active site residue, which then acts as a nucleophile to attack the carbonyl carbon of the peptide bond.

In the case of D-Ala-D-Ala dipeptidases, these enzymes are typically metallopeptidases, often containing zinc at their active site. nih.gov The zinc ion is thought to play a crucial role in catalysis by coordinating with the carbonyl oxygen of the peptide bond, thereby polarizing it and making it more susceptible to nucleophilic attack by a water molecule.

The cleavage of dipeptides can also occur through non-enzymatic hydrolysis, particularly under conditions of strong acid and heat. youtube.com However, this process is non-specific and would lead to the breakdown of all peptide bonds within a cell. youtube.com In contrast, enzymatic cleavage is highly specific, allowing for the controlled breakdown of particular dipeptides as required for cellular processes. youtube.com

D-Alanyl-D-alanine Dipeptidases and Their Substrate Profiles

Role in Bacterial Cell Wall Biosynthesis (Focus on D-Alanyl-D-alanine)

The bacterial cell wall is a vital structure that provides mechanical strength and protects the cell from osmotic lysis. ontosight.ai A key component of the cell wall in most bacteria is peptidoglycan, a polymer of sugars and amino acids. ontosight.ai The dipeptide D-alanyl-D-alanine plays a central and essential role in the biosynthesis of this critical cellular structure. ontosight.airesearchgate.net

The journey of D-Ala-D-Ala in cell wall synthesis begins in the cytoplasm. sigmaaldrich.com Here, it serves as a crucial building block for the formation of the UDP-N-acetylmuramyl-pentapeptide precursor. This precursor is the fundamental unit that is transported across the cell membrane and incorporated into the growing peptidoglycan layer. The synthesis of this precursor involves the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc), with the final step being the addition of the D-Ala-D-Ala dipeptide. researchgate.net The resulting pentapeptide has the characteristic sequence of L-alanine, D-glutamic acid, a diamino acid (like L-lysine or meso-diaminopimelic acid), and the terminal D-Ala-D-Ala. frontiersin.org

Two key classes of enzymes are central to the incorporation and utilization of D-Ala-D-Ala in peptidoglycan synthesis: D-alanine-D-alanine ligases (DDLs) and transpeptidases.

D-Alanine-D-alanine Ligases (DDLs): These enzymes, also known as D-Ala-D-Ala synthetases, are responsible for the synthesis of the D-Ala-D-Ala dipeptide itself. ontosight.ainih.gov DDLs catalyze the ATP-dependent ligation of two D-alanine molecules. researchgate.netnih.govnih.gov The reaction proceeds through a proposed two-step mechanism. First, one molecule of D-alanine attacks the γ-phosphate of ATP to form a D-alanyl-phosphate intermediate. nih.govnih.gov Subsequently, a second molecule of D-alanine attacks this intermediate, leading to the formation of the dipeptide and the release of inorganic phosphate. nih.govnih.gov The resulting D-Ala-D-Ala is then attached to the UDP-MurNAc-tripeptide by the enzyme MurF to complete the pentapeptide precursor. frontiersin.org

Transpeptidases: These enzymes, also known as penicillin-binding proteins (PBPs), catalyze the final step in peptidoglycan synthesis: the cross-linking of adjacent peptide side chains. nih.govebi.ac.ukwikipedia.org This cross-linking reaction is what gives the peptidoglycan its structural integrity and rigidity. The transpeptidase cleaves the terminal D-alanine from one pentapeptide chain and forms a new peptide bond between the penultimate D-alanine and the amino group of a diamino acid in an adjacent peptide chain. researchgate.netnih.gov This process results in the formation of a mature, cross-linked peptidoglycan meshwork.

The essential role of the D-Ala-D-Ala terminus in peptidoglycan synthesis makes it a prime target for several classes of antibiotics. ontosight.airesearchgate.net

Glycopeptide Antibiotics (e.g., Vancomycin): Vancomycin and related glycopeptides function by binding with high affinity to the D-Ala-D-Ala termini of the peptidoglycan precursors. ontosight.aioup.comasm.org This binding physically obstructs the transpeptidase and transglycosylase enzymes, preventing them from carrying out the cross-linking and polymerization steps of cell wall synthesis. oup.combiorxiv.org The inability to form a stable peptidoglycan layer ultimately leads to cell lysis and bacterial death.

β-Lactam Antibiotics (e.g., Penicillin): This major class of antibiotics, including penicillins and cephalosporins, acts by inhibiting the transpeptidase enzymes (PBPs). nih.govwikipedia.orgresearchgate.net The β-lactam ring of these antibiotics is a structural analog of the D-Ala-D-Ala dipeptide. sigmaaldrich.combiorxiv.org This mimicry allows them to bind to the active site of the transpeptidases and acylate a critical serine residue, forming a stable, inactive acyl-enzyme complex. nih.govebi.ac.uk This irreversible inhibition of the transpeptidases prevents the cross-linking of the peptidoglycan, weakening the cell wall and leading to bacterial demise. wikipedia.org

D-cycloserine: This antibiotic is a structural analog of D-alanine and targets the earlier cytoplasmic stages of peptidoglycan synthesis. biorxiv.orgcreative-biolabs.com It inhibits two crucial enzymes: alanine (B10760859) racemase, which converts L-alanine to D-alanine, and D-alanine-D-alanine ligase (DDL), which synthesizes the D-Ala-D-Ala dipeptide. sigmaaldrich.comcreative-biolabs.com By preventing the formation of this essential precursor, D-cycloserine effectively halts peptidoglycan synthesis.

Table 2: Antibiotics Targeting the D-Ala-D-Ala Pathway

| Antibiotic Class | Example | Mechanism of Action | Target Enzyme/Molecule | Reference |

| Glycopeptides | Vancomycin | Binds to D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering transpeptidation and transglycosylation. | D-Ala-D-Ala terminus | oup.comasm.org |

| β-Lactams | Penicillin | Acts as a structural analog of D-Ala-D-Ala, irreversibly acylating and inhibiting transpeptidases (PBPs). | Transpeptidases (PBPs) | sigmaaldrich.comnih.govbiorxiv.org |

| D-alanine Analog | D-cycloserine | Inhibits the synthesis of D-alanine and the D-Ala-D-Ala dipeptide. | Alanine racemase and D-alanine-D-alanine ligase (DDL) | sigmaaldrich.comcreative-biolabs.com |

Enzymes Involved: D-Alanine-D-alanine Ligases (DDLs) and Transpeptidases

Enzymatic Polymerization and Peptide Bond Formation

The synthesis of polypeptides from amino acid monomers is a fundamental biological process. In the context of alanine dipeptides, this involves both the initial formation of a peptide bond between two alanine molecules and the subsequent polymerization into longer chains. These processes are catalyzed by specific enzymes that can recognize L- or D-isomers of alanine and facilitate the creation of dipeptides and, in some cases, longer polymers.

Peptide Bond Formation in Alanine Dipeptides

The formation of a peptide bond to create an alanine dipeptide is a crucial step catalyzed by a class of enzymes known as ligases. These enzymes often utilize adenosine (B11128) triphosphate (ATP) to activate the carboxyl group of one amino acid, enabling its linkage to the amino group of a second amino acid.

D-Alanyl-D-alanine Synthesis:

A well-documented example is the synthesis of D-alanyl-D-alanine, an essential component for peptidoglycan biosynthesis in bacterial cell walls. nih.govpnas.org This reaction is catalyzed by D-alanine:D-alanine ligase (Ddl), an ATP-dependent enzyme. pnas.orgasm.org The mechanism proceeds in two half-reactions:

First, one molecule of D-alanine and ATP bind to the enzyme, resulting in the formation of a phosphorylated D-alanine intermediate (D-alanyl-phosphate). pnas.orgebi.ac.uk

Next, a second molecule of D-alanine binds and its amino group attacks the activated acylphosphate intermediate, forming a tetrahedral intermediate that then collapses to release the D-alanyl-D-alanine dipeptide and inorganic phosphate. nih.gov

The Ddl enzyme is a critical target for antibiotics; for instance, D-cycloserine acts as an inhibitor of Ddl. asm.org

L-Amino Acid Ligases:

Enzymes that synthesize dipeptides from L-amino acids have also been identified. The YwfE protein from Bacillus subtilis is the first discovered L-amino acid ligase that catalyzes the formation of α-dipeptides from various L-amino acids in an ATP-dependent manner. asm.org Its natural product is bacilysin, a dipeptide of L-alanine and L-anticapsin. nih.govrcsb.org YwfE has a restricted specificity for its N-terminal substrate, preferring smaller amino acids like L-alanine, but shows broader acceptance for the C-terminal amino acid. nih.gov Structural studies and mutations of this enzyme, such as at the Trp332 residue, can alter its substrate specificity, offering potential for the rational design of ligases to produce specific dipeptides. nih.govrcsb.org Another L-amino acid ligase from Bacillus subtilis, RizB, has been shown to synthesize not just dipeptides but also oligopeptides of two to five amino acids. tandfonline.com

Novel Ligase Activities:

Research has also uncovered enzymes with novel peptide bond-forming capabilities. The D-alanyl carrier protein ligase (DltA), typically involved in transferring D-alanine to teichoic acids via a thioester bond, has been shown to synthesize the dipeptide N-(d-alanyl)-l-cysteine. nih.govnih.govacs.org This reaction proceeds through an unprecedented mechanism involving the enzymatic formation of an S-acyl-l-cysteine intermediate, followed by a chemical S→N acyl transfer to form the peptide bond. nih.govnih.gov

Table 1: Enzymes Involved in Alanine Dipeptide and Polypeptide Synthesis

| Enzyme | EC Number | Organism/Source | Substrate(s) | Product(s) | Key Features |

|---|---|---|---|---|---|

| D-alanine:D-alanine ligase (Ddl) | 6.3.2.4 | Bacteria (e.g., Staphylococcus aureus, Thermus thermophilus) | 2x D-alanine, ATP | D-alanyl-D-alanine, ADP, Pi | Essential for bacterial cell wall peptidoglycan synthesis. nih.govpnas.org |

| L-amino acid ligase (YwfE) | 6.3.2.28 | Bacillus subtilis | L-alanine, L-anticapsin, ATP | Bacilysin (L-alanyl-L-anticapsin), ADP, Pi | Can synthesize various L-amino acid dipeptides. asm.orgnih.gov |

| D-alanyl carrier protein ligase (DltA) | 6.1.1.13 | Bacillus cereus | D-alanine, L-cysteine, ATP | N-(d-alanyl)-l-cysteine | Forms peptide bonds via an S→N acyl transfer mechanism. nih.govnih.govuni-goettingen.de |

| Papain | 3.4.22.2 | Papaya latex | L-alanine ethyl ester | Poly(L-alanine) | Cysteine protease used for chemoenzymatic polymerization. acs.orgnih.gov |

| D-aminopeptidase (DAP) | 3.4.11.19 | Microbial (e.g., Brucella sp.) | D-alanine ethyl ester | Poly(D-alanine) peptides | D-stereospecific protease that can synthesize D-peptides. rsc.orgrsc.orgresearchgate.net |

Enzymatic Polymerization of Alanine

While ligases are key to forming dipeptides, other enzymes, primarily proteases, can be used under specific conditions to catalyze the polymerization of alanine into longer polypeptide chains. This process, known as chemoenzymatic synthesis, often uses amino acid esters as substrates to shift the reaction equilibrium from hydrolysis toward synthesis.

Polymerization using Proteases:

The cysteine protease papain has been extensively studied for its ability to polymerize amino acids. nih.gov It can catalyze the polymerization of L-alanine ethyl ester to form poly(L-alanine). acs.orgnih.gov The reaction conditions, particularly pH, significantly influence the outcome. Under alkaline conditions (e.g., pH 11), longer polymer chains with a maximum length of 16 repeats were achieved, which formed distinct β-sheet structures. acs.org In contrast, at neutral pH, the maximum chain length was shorter (11 repeats), and the resulting polymers were predominantly random-coiled. acs.org While papain shows high stereospecificity for L-amino acids, it can attack D-alanine ethyl ester to form an intermediate, but the subsequent aminolysis step required for polymerization is significantly hindered. nih.gov

D-Stereospecific Polymerization:

For the polymerization of D-alanine, D-stereospecific enzymes are required. D-aminopeptidase (DAP) is a protease that can efficiently synthesize poly-D-alanine-based peptides under mild conditions. rsc.orgrsc.org Quantum mechanics/molecular mechanics simulations have shown that DAP faces significantly higher energy barriers for reactions with L-alanine compared to D-alanine, explaining its stereospecificity. rsc.org This makes DAP a valuable tool for creating D-peptides, which are of interest due to their increased resistance to proteolysis. rsc.orgrsc.org

Table 2: Research Findings on Papain-Catalyzed Polymerization of L-Alanine Ethyl Ester

| Parameter | Finding | Source |

|---|---|---|

| Enzyme | Papain | acs.org |

| Substrate | L-alanine ethyl ester (l-Ala-Et) | acs.org |

| Reaction at pH 7.0 | - Maximum chain length: 11 repeats

Self Assembly Phenomena and Engineered Systems Derived from Alanine Dipeptides

Principles of Peptide Self-Assembly and Nanostructure Formation

The self-assembly of peptides is a process driven by a delicate balance of non-covalent interactions, leading to the formation of highly ordered three-dimensional structures. rsc.orgresearchgate.net This bottom-up approach allows for the creation of diverse nanostructures from simple building blocks. rsc.org Dipeptides, as the shortest self-assembling peptide motifs, offer a simplified model to investigate the fundamental mechanisms of this process. frontiersin.org

Driving Forces: Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

The primary forces governing the self-assembly of peptides, including alanine (B10760859) dipeptides, are a combination of non-covalent interactions:

Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, readily forms intermolecular hydrogen bonds. This interaction is a major driver for the longitudinal packing of peptide monomers into extended structures like β-sheets. rsc.orgnih.gov

Hydrophobic Interactions: In an aqueous environment, the hydrophobic side chains of amino acids, such as the methyl group in alanine, tend to cluster together to minimize their contact with water. This "hydrophobic collapse" is a significant attractive force that promotes the aggregation of peptide molecules. nih.gov

The interplay of these forces dictates the final assembled structure, and their relative strengths can be modulated to control the self-assembly process. rsc.org

| Driving Force | Description | Role in Self-Assembly |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Promotes the formation of ordered secondary structures, such as β-sheets, which are common in self-assembled peptide nanostructures. rsc.orgnih.gov |

| Hydrophobic Interactions | The tendency of nonpolar molecules or groups to aggregate in an aqueous solution. | Drives the clustering of hydrophobic side chains, leading to the core of many self-assembled structures. nih.gov |

| Electrostatic Interactions | Attractive or repulsive forces between charged molecules or groups. | Can either promote or inhibit assembly depending on the charge distribution and the environment. nih.govmdpi.com |

Formation of Helical Fibrils and Other Nanostructures

The self-assembly of dipeptides can give rise to a variety of well-defined nanostructures, including nanotubes, nanofibers, and vesicles. mdpi.com Alanine-rich peptides, for instance, have been shown to self-assemble into twisted fibril structures. core.ac.uk

The formation of helical or twisted fibrils is a common outcome of peptide self-assembly. This twisting is often a consequence of the inherent chirality of the amino acid building blocks. rsc.org The packing of β-sheets, which are naturally twisted due to this chirality, can lead to the formation of these helical fibrillar structures. rsc.org Studies on model dipeptides like L-Alanyl-L-alanine (B112206) have provided insights into the structural properties that underpin these assemblies. researchgate.net The substitution of amino acids within a sequence can significantly impact the resulting morphology. For example, replacing phenylalanine with alanine in some amyloidogenic peptides can prevent assembly, highlighting the importance of specific side-chain interactions, such as π–π stacking, in stabilizing the fibrillar structure. royalsocietypublishing.org

Rational Design of Self-Assembling Peptide Systems

A key goal in the field of peptide nanotechnology is the ability to rationally design peptides that will self-assemble into specific, predetermined structures with desired properties. rsc.org This involves understanding and manipulating the molecular features that control the assembly process.

Influence of D- and L-Amino Acids on Self-Assembly Stability

The chirality of the constituent amino acids plays a crucial role in the self-assembly process and the stability of the resulting nanostructures. While nature predominantly uses L-amino acids, the incorporation of D-amino acids into synthetic peptides has proven to be a powerful tool for modulating self-assembly. nih.govacs.org

Introducing D-amino acids into a sequence of L-amino acids (creating a heterochiral peptide) can have several effects. In some cases, it can disrupt the formation of regular secondary structures like β-sheets, thereby inhibiting self-assembly. rsc.org However, in other instances, the presence of both D- and L-amino acids can remove steric hindrances between side chains, allowing for more favorable packing and promoting the formation of highly stable, interdigitated structures. nih.govfrontiersin.org For example, alternating L- and D-amino acids in cyclic peptides can lead to the formation of highly stable nanotubes. rsc.orgresearchgate.net This heterochirality can also lead to different biological activities; for instance, a heterochiral dipeptide was found to be less cytotoxic than its homochiral counterpart. frontiersin.orgnih.gov

| Chirality | Effect on Self-Assembly | Example |

| Homochiral (all L- or all D-) | Can lead to the formation of well-defined secondary structures and subsequent self-assembly. | L-Alanyl-L-alanine can form ordered structures. researchgate.net |

| Heterochiral (mixture of L- and D-) | Can either disrupt or enhance self-assembly, depending on the sequence and context. Can lead to more stable, interdigitated structures by reducing steric clash. nih.govfrontiersin.org | Alternating L- and D-amino acids in cyclic peptides promotes stable nanotube formation. rsc.orgresearchgate.net |

Strategies for Controlling Self-Assembled Architectures

Researchers have developed several strategies to control the morphology and properties of self-assembled peptide nanostructures. These strategies often involve modifying the peptide sequence or controlling the environmental conditions:

Sequence Modification: The primary sequence of the peptide is the most fundamental determinant of its self-assembly behavior. By strategically placing hydrophobic, hydrophilic, and charged amino acids, researchers can program the peptide to form specific structures. nih.govfrontiersin.org For example, designing peptide amphiphiles with a hydrophobic tail and a hydrophilic head group drives the formation of structures like micelles or nanofibers. rsc.orgnih.gov

Environmental Control: The conditions under which self-assembly occurs can also be used to control the final architecture. Factors such as pH, temperature, concentration, and the presence of salts can influence the balance of non-covalent interactions and thus direct the assembly process. rsc.orgrsc.org For instance, adjusting the pH can alter the charge state of amino acid side chains, thereby modulating electrostatic interactions. mdpi.com

Co-assembly: Mixing two or more different peptide building blocks can lead to the formation of co-assembled nanostructures with increased complexity and functionality. This approach allows for the fine-tuning of the morphology and properties of the resulting materials by controlling the mixing ratio of the components. frontiersin.org

Biomedical Applications of Self-Assembled Dipeptide Hydrogels

Self-assembled peptide hydrogels, including those formed from dipeptides, are a class of biomaterials that have garnered significant interest for their potential in various biomedical applications. nih.govacs.orgpnas.org These materials are typically biocompatible, biodegradable, and have a high water content, mimicking the natural extracellular matrix. mdpi.comacs.org

Dipeptide-based hydrogels are particularly attractive due to their simplicity and the ease with which their properties can be tuned. frontiersin.orgacs.org They have been explored for a range of applications, including:

Drug Delivery: The porous, three-dimensional network of hydrogels can be used to encapsulate and provide sustained release of therapeutic molecules. nih.govacs.org

Tissue Engineering: Peptide hydrogels can serve as scaffolds that support cell attachment, proliferation, and differentiation, making them promising for regenerative medicine. mdpi.comnih.gov

3D Cell Culture: The tissue-like properties of these hydrogels provide a more physiologically relevant environment for culturing cells in three dimensions compared to traditional two-dimensional culture methods. acs.org

Biosensing: The self-assembly process can be designed to be responsive to specific biological molecules or changes in the environment, forming the basis for novel biosensors. nih.govacs.org For example, gold nanoparticles modified with D-alanyl-D-alanine have been used as a sensor for bacteria. thno.org

The versatility and tunability of self-assembled dipeptide systems, exemplified by studies on alanine-containing peptides, continue to drive innovation in the development of advanced functional biomaterials.

Material Engineering for Tissue Regeneration and Drug Delivery

The unique self-assembly properties of alanine dipeptides, including dl-Alanyl-l-alanine and its stereoisomers, have positioned them as promising candidates for the development of advanced biomaterials. These materials are being explored for a wide range of applications in tissue engineering and drug delivery due to their biocompatibility, biodegradability, and the ability to form well-defined nanostructures such as hydrogels, fibrous scaffolds, and nanoparticles.

In the realm of tissue engineering, the focus is on creating scaffolds that mimic the natural extracellular matrix (ECM), providing both mechanical support and biochemical cues to guide cell growth and tissue formation. Alanine-based peptides are particularly attractive for this purpose. For instance, fibrous biodegradable scaffolds have been fabricated from poly(ester amide)s (PEAs) derived from L-alanine. When blended with polycaprolactone (B3415563) (PCL) to enhance spinnability, these materials can be electrospun to create fibrous mats. Research has shown that human coronary artery smooth muscle cells cultured on these PEA fiber mats exhibit significantly higher viability compared to those on pure PCL mats, suggesting a more favorable microenvironment for cell growth. Furthermore, a notable increase in elastin (B1584352) expression has been observed on these scaffolds, which is crucial for the engineering of vascular tissues. nih.gov

Hydrogels are another critical class of materials in tissue engineering, prized for their high water content and tunable mechanical properties that can mimic soft tissues. aiche.org A novel approach involves the use of thermoresponsive polyisocyanide (PIC) hydrogels synthesized from isocyano-(D)-alanyl-(L)-alanine monomers. These hydrogels exhibit reverse gelation temperature, meaning they are liquid at lower temperatures and form a gel at physiological temperatures, making them suitable for 3D printing applications as bioinks. core.ac.ukresearchgate.net The ability to precisely control the hydrogel's properties, such as stiffness and the incorporation of cell adhesion peptides, offers significant advantages for creating complex, cell-laden constructs for tissue regeneration. core.ac.ukresearchgate.net

The self-assembly of dipeptides into ordered nanostructures is a key phenomenon driving their use in biomaterials. nih.govnih.gov Cyclic dipeptides, for example, demonstrate a high propensity for forming fiber bundles with significant thermal stability. tandfonline.com While much research has focused on homochiral peptides, studies have shown that the inclusion of both D- and L-amino acids can lead to the formation of more stable hydrogels under physiological conditions, which are less prone to precipitation. nih.gov These stable hydrogels are excellent candidates for serving as carriers for therapeutic agents in drug delivery systems. nih.gov

For drug delivery, alanine-containing nanoparticles have been developed to enhance the transport of therapeutic cargo to target cells. One strategy involves the dual-targeting of niosomes with both alanine and glutathione. This approach has been shown to improve the delivery of large protein cargo into various cells of the neurovascular unit, including brain endothelial cells, pericytes, astrocytes, and neurons. mdpi.com The cellular uptake of these dual-labeled nanoparticles is an energy-dependent process, partially mediated by endocytosis, highlighting a specific mechanism for enhanced delivery. mdpi.com

Furthermore, the functionalization of existing biomaterials with alanine can significantly improve their biological performance. For example, grafting L-alanine onto hydroxyapatite (B223615) nanoparticles has been shown to increase their biocompatibility and promote cell adhesion. The viability of human osteoblastic cells was notably higher on alanine-grafted hydroxyapatite compared to the ungrafted material, indicating its potential for bone tissue engineering applications. mdpi.com

The chemoenzymatic synthesis of poly(L-alanine) has also been explored to create biomaterials with controlled properties. The chain length of the resulting polymers, influenced by the pH of the synthesis environment, dictates their secondary structure and ability to form fibrils. acs.org This control over macromolecular assembly is crucial for designing materials with specific mechanical and biological properties for tissue engineering and drug delivery. acs.org

Table 1: Research Findings on Alanine-Based Scaffolds for Tissue Engineering

| Material | Key Findings | Reference |

|---|

Table 2: Research Findings on Alanine-Based Systems for Drug Delivery

| System | Key Findings | Reference |

|---|

Advanced Analytical Strategies for the Characterization of Alanine Dipeptides

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for dipeptide analysis. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), offer the necessary resolution for separating complex mixtures of dipeptides.

HPLC and UPLC systems are widely used for the separation of dipeptides prior to detection. Reversed-phase (RP) chromatography is a common approach, where separation is based on the hydrophobicity of the analytes. For instance, diastereomeric N-protected dipeptides have been successfully separated on octylsilica (C8) stationary phases. oup.com The choice of the stationary phase is critical; studies have compared various C18 and pentafluorophenyl (PFP) columns to optimize the separation of dipeptide isomers. acs.org

UPLC, which utilizes smaller particle sizes in the stationary phase, provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net It is particularly effective for profiling dipeptides in complex biological matrices. nih.govresearchgate.net For instance, a UPLC-based method was developed to quantify 36 dipeptides, demonstrating its power in large-scale metabolic studies. nih.govresearchgate.net Ligand-exchange HPLC is another powerful direct method that uses a chiral stationary phase (CSP), such as D-penicillamine, to resolve underivatized chiral compounds, including dipeptides. phenomenex.com

Table 1: Examples of HPLC/UPLC Conditions for Dipeptide Analysis

| Technique | Column | Mobile Phase | Application | Reference |

| HPLC | Superspher 60 RP-8 | 100mM acetate (B1210297) buffer (pH 4.4) and acetonitrile | Separation of diastereomeric dipeptides after derivatization. oup.com | oup.com |

| HPLC | Chirex 3126 (D-Penicillamine) | Aqueous mobile phase with organic modifiers | Direct resolution of underivatized dipeptides. phenomenex.com | phenomenex.com |

| UPLC | Not Specified | Not Specified | Analysis of l-alanyl-d-isoglutamine. researchgate.net | researchgate.net |

| UPLC | Raptor Polar X | Acetonitrile:water with formic acid and ammonium (B1175870) formate | Separation of isobaric amino acids Alanine (B10760859)/Sarcosine. restek.com | restek.com |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the sensitive and specific quantification of dipeptides. researchgate.net This technique combines the separation power of LC with the high selectivity and sensitivity of MS/MS detection. acs.orgresearchgate.netacs.orgnih.govfigshare.comacs.org Mass spectrometry alone often cannot distinguish between structural isomers (e.g., Ala-Gln vs. Gln-Ala) because they have the same mass. acs.orgacs.orgnih.govfigshare.com Therefore, chromatographic separation prior to MS detection is crucial. acs.orgnih.gov

In LC-MS/MS analysis of dipeptides, electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions. jst.go.jp The system is often operated in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity by monitoring a specific precursor ion to product ion transition for each analyte. researchgate.netacs.org This approach has been successfully used to quantify chloroformate-derivatized dipeptides in complex biological matrices. researchgate.netresearchgate.net The development of comprehensive LC-MS/MS methods allows for the profiling and quantification of hundreds of dipeptides simultaneously. acs.orgacs.orgnih.govfigshare.com For instance, a method was established to quantify 335 different dipeptides, showcasing the power of this integrated platform. acs.orgacs.orgnih.govfigshare.com

The characterization of dipeptide sequences can also be probed using MS/MS experiments with metalated complexes. For example, dilithiated dipeptide complexes have been shown to produce sequence-specific fragments (c1- and y1-type ions), allowing for the unequivocal characterization of the dipeptide sequence, which can be challenging with protonated precursor ions. acs.orgnih.gov

To enhance detection sensitivity and improve chromatographic separation, pre-column derivatization is a frequently employed strategy. jasco-global.comshimadzu.comlcms.cz This involves reacting the dipeptides with a labeling reagent before they are introduced into the LC system. A variety of reagents are available, each with specific advantages.

Phenyl isocyanate (PIC) : This reagent reacts with the free amino group of dipeptides under mild conditions, and the resulting derivatives can be analyzed by LC-MS/MS. jst.go.jp

6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC) : Known commercially as AccQ-Tag™, AQC labels both primary and secondary amines, and its use has been established in a sensitive UPLC-MS/MS method for quantifying 36 dipeptides. nih.govresearchgate.net

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) : This chiral reagent is used to form diastereomeric derivatives of chiral amines, allowing for their separation on achiral columns and subsequent detection by LC-MS/MS. nih.govchromatographyonline.com It has proven effective for the stereospecific detection and quantification of low molecular mass hydrophilic amines. nih.gov

N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) : This reagent is used to derivatize D,L-amino acids to form diastereomeric N-protected dipeptides, which can then be separated by HPLC. oup.com

Succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate ((R)-CIMa-OSu) : This novel chiral derivatization reagent has been used for the simultaneous quantification of imidazole (B134444) dipeptides and their related amino acids by LC-MS/MS, offering high detection sensitivity and the ability to perform enantiomeric separation. nih.govresearchgate.netmdpi.com

Table 2: Selected Pre-column Derivatization Reagents for Dipeptide Analysis

| Derivatization Reagent | Abbreviation | Target Functional Group | Analytical Method | Reference |

| Phenyl isocyanate | PIC | Primary/Secondary Amines | LC-MS/MS | jst.go.jp |

| 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate | AQC (AccQ-Tag™) | Primary/Secondary Amines | UPLC-MS/MS | nih.govresearchgate.net |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent | Primary/Secondary Amines | LC-MS/MS | nih.govchromatographyonline.com |

| N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride | FMOC-L-Ala-NCA | Primary/Secondary Amines | HPLC | oup.com |

| Succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate | (R)-CIMa-OSu | Primary Amines | LC-MS/MS | nih.govresearchgate.netmdpi.com |

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS)

Capillary Electrophoresis (CE) in Dipeptide Profiling and Chiral Separation

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged and polar compounds like dipeptides. researchgate.net It offers a different separation mechanism compared to LC, making it a complementary technique for comprehensive dipeptide analysis. researchgate.net

A significant advantage of CE is its ability to separate structural isomers of dipeptides that have opposite amino acid sequences (e.g., Alanyl-Glutamine vs. Glutaminyl-Alanine). researchgate.netacs.orgnih.gov These isomers are often inseparable by mass spectrometry alone. researchgate.netacs.orgnih.gov The separation in CE is based on differences in the charge-to-size ratio of the analytes.

The optimization of CE conditions is crucial for achieving baseline separation of isomers. Key parameters include the pH of the background electrolyte (BGE) and the length of the capillary. For example, in one study, a BGE pH of 2.74 and a capillary length of 135 cm were found to be optimal for resolving dipeptide isomers while maintaining reasonable migration times. acs.org By integrating CE-MS/MS with LC-MS/MS, analytical platforms can achieve comprehensive profiling and quantification of a large number of dipeptides, including their structural isomers. acs.orgresearchgate.netacs.orgnih.govfigshare.com

CE is a powerful technique for chiral separations, enabling the resolution of enantiomeric forms (D- and L-isomers) of dipeptides. This is typically achieved by adding a chiral selector to the background electrolyte. researchgate.net The chiral selector forms transient, diastereomeric complexes with the enantiomers, which then migrate at different velocities in the electric field.

Several types of chiral selectors have been successfully employed for the enantioseparation of dipeptides:

Cyclodextrins (CDs) : These are the most commonly used chiral selectors in CE. mdpi.com Neutral cyclodextrins like gamma-cyclodextrin (B1674603) (γ-CD) have been used to study the racemization of dipeptides during synthesis. nih.govtiscali.cz The combination of beta-cyclodextrin (B164692) (β-CD) and a bile salt like sodium deoxycholate (SDC) as binary chiral selectors has been shown to enhance selectivity and achieve complete chiral separations for multiple dipeptide derivatives. polimi.itnih.gov

Macrocyclic Antibiotics : Teicoplanin is a macrocyclic antibiotic that has been evaluated as a chiral selector for the enantioseparation of di- and tripeptide derivatives in CE. capes.gov.br It has shown enantioselective interactions, particularly with the D-form of certain peptides, enabling the chiral separation of numerous DL-peptide derivatives in under 10 minutes. capes.gov.br

Chiral Crown Ethers : (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18C6H4) has been used as a chiral selector to separate dipeptide enantiomers, such as D-Ala-D-Ala and L-Ala-L-Ala, using a CE-ESI-MS system. nih.gov

Table 3: Chiral Selectors for Enantioseparation of Alanine Dipeptides in CE

| Chiral Selector | Dipeptide/Derivative | Key Finding | Reference |

| gamma-Cyclodextrin | N-fluorenylmethoxycarbonyl-L-alanine-L-phenylalanine | Used to study the degree of racemization during peptide synthesis. nih.govtiscali.cz | nih.govtiscali.cz |

| beta-Cyclodextrin & Sodium Deoxycholate | Gly-Ala and other dipeptide derivatives | Binary selector system provided high chiral resolution (>3.63). polimi.itnih.gov | polimi.itnih.gov |

| Teicoplanin | 15 DL-peptide derivatives | Achieved chiral separation in less than 10 minutes. capes.gov.br | capes.gov.br |

| (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | D-Ala-D-Ala, L-Ala-L-Ala | Successful enantiomeric separation in a CE-ESI-MS system. nih.gov | nih.gov |

Electrophoretic Separation of Structural Isomers

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry (MS) is a cornerstone analytical technique for the identification and structural analysis of dipeptides, including alanine-based isomers like dl-Alanyl-l-alanine. The initial step in MS analysis involves determining the accurate molecular weight of the compound. For dipeptides, this is typically achieved through soft ionization techniques like Electrospray Ionization (ESI), which generates protonated molecules, denoted as [M+H]⁺. For alanine dipeptides (C₆H₁₂N₂O₃), the expected precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 161.09. nih.govnist.gov This initial mass measurement confirms the elemental composition but does not, by itself, provide detailed structural information or distinguish between different isomeric forms.